molecular formula C6H8N2O2 B1587201 2-Ethoxypyrimidin-4-ol CAS No. 25957-58-8

2-Ethoxypyrimidin-4-ol

Cat. No. B1587201
CAS RN: 25957-58-8
M. Wt: 140.14 g/mol
InChI Key: CAMDHKGJRSRSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxypyrimidin-4-ol (2-EP) is a small organic molecule with a wide range of applications in science and industry. It is a colorless, odorless, and water-soluble compound with a molecular weight of 122.14 g/mol. 2-EP is a versatile compound with a wide range of applications in organic synthesis, material science, and pharmaceuticals.

Scientific Research Applications

Medical Research

2-Ethoxypyrimidin-4-ol is a pyrimidine derivative that has shown potential in various fields of research, including medical. Pyrimidine compounds have attracted great interest due to their various chemical and biological applications . They have been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, and antiplatelet .

Industrial Research

2-Ethoxypyrimidin-4-ol could also be used in industrial research. Pyrimidine derivatives are known to have various applications in industries . However, the specific industrial applications of 2-Ethoxypyrimidin-4-ol are not detailed in the available resources.

properties

IUPAC Name

2-ethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDHKGJRSRSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395629
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyrimidin-4-ol

CAS RN

25957-58-8
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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